Tris(2,4-dibromophenyl)amine
Overview
Description
Tris(2,4-dibromophenyl)amine is a nitrogen-centered compound known for its unique photochemical properties. It is often used as a precursor to its radical cation form, which is commonly referred to as “Magic Green”. This compound has found applications in various fields, including photochemistry, electrochemistry, and materials science .
Preparation Methods
The synthesis of Tris(2,4-dibromophenyl)amine typically involves the reaction of 2,4-dibromophenylamine with a suitable amine donor under controlled conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 2,4-dibromophenylamine is reacted with an amine donor in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tris(2,4-dibromophenyl)amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the radical cation back to the neutral amine form.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like molecular oxygen and reducing agents such as hydrazine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(2,4-dibromophenyl)amine has a wide range of scientific research applications:
Biology: The compound’s radical cation form has been studied for its potential biological activities, although specific applications in biology are still under investigation.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug development and delivery systems.
Mechanism of Action
The mechanism of action of Tris(2,4-dibromophenyl)amine primarily involves its conversion to the radical cation form. This radical cation can participate in various electron transfer processes, promoting oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Tris(2,4-dibromophenyl)amine is often compared with other triarylamine compounds, such as Tris(4-bromophenyl)amine and Tris(4-chlorophenyl)amine. While these compounds share similar structural features, this compound is unique due to its specific bromine substitution pattern, which influences its photochemical and electrochemical properties . Similar compounds include:
- Tris(4-bromophenyl)amine
- Tris(4-chlorophenyl)amine
- Tris(4-fluorophenyl)amine
These compounds differ in their reactivity and applications, making this compound a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
2,4-dibromo-N,N-bis(2,4-dibromophenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br6N/c19-10-1-4-16(13(22)7-10)25(17-5-2-11(20)8-14(17)23)18-6-3-12(21)9-15(18)24/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOKRJIOLRCMRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)N(C2=C(C=C(C=C2)Br)Br)C3=C(C=C(C=C3)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466768 | |
Record name | Benzenamine, 2,4-dibromo-N,N-bis(2,4-dibromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5489-72-5 | |
Record name | Benzenamine, 2,4-dibromo-N,N-bis(2,4-dibromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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